ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3,4]thiadiazole core substituted with a tert-butyl group at position 2 and an ethyl ester at position 4. The tert-butyl group introduces significant steric hindrance and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents . The ethyl ester moiety provides a handle for further chemical modifications, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-5-16-8(15)7-6-14-10(12-7)17-9(13-14)11(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZWTOKWBUSAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for large-scale synthesis.
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
Ethyl 2-tert-butylimidazo[2,1-b] thiadiazole-6-carboxylate is synthesized via cyclization of 5-substituted-1,3,4-thiadiazol-2-amine derivatives. A representative method involves reacting 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with ethyl α-chloroacetoacetate in ethanol under reflux for 24 hours. This yields imidazo[2,1-b] thiadiazole derivatives, with the ester group retained at position 6 (Figure 1) .
Key Reaction Conditions
Structural Confirmation
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IR Spectroscopy : Absorption bands at 1681 cm⁻¹ (C=O ester) and 1600–1554 cm⁻¹ (C=N and C=C) confirm the imidazo-thiadiazole core .
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¹H NMR : Signals at δ 1.27 ppm (triplet, ethyl CH₃) and δ 4.25 ppm (quartet, ethyl CH₂) validate the ester functionality .
Functional Group Transformations
The ethyl carboxylate group at position 6 serves as a reactive site for further derivatization:
Hydrolysis to Carboxylic Acid
Under alkaline conditions (e.g., NaOH/EtOH), the ester undergoes saponification to yield the corresponding carboxylic acid. This intermediate is pivotal for synthesizing amides or acyl chlorides .
Aminolysis for Amide Formation
Reaction with hydrazine hydrate (N₂H₄·H₂O) replaces the ethyl ester with a hydrazide group, enabling subsequent cyclization to triazole derivatives (Figure 2) .
Electrophilic Substitution and Ring Reactivity
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Bromination : 2-Amino-substituted analogues undergo bromination at position 5 under mild conditions (Br₂ in acetic acid) .
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Nitration : Requires harsh conditions (fuming HNO₃/H₂SO₄) to introduce nitro groups at activated positions .
Example Reaction Pathway
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Br₂ in CH₃COOH | 5-Bromo-2-amino-1,3,4-thiadiazole | 75 |
Biological Activity and Pharmacological Derivatives
While not a direct chemical reaction, the compound’s ester group is critical for prodrug strategies. Hydrolysis in vivo releases the active carboxylic acid, enhancing bioavailability. Derivatives of this scaffold show:
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Anticancer Activity : EC₅₀ values ranging from 0.114 μM (HOP-92 lung cancer) to 0.743 μM (CAKI-1 renal cancer) .
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Enzyme Inhibition : FAK (focal adhesion kinase) inhibition at EC₅₀ = 10.79 μM, linked to antiproliferative effects .
Limitations and Unreported Reactions
No direct studies on ethyl 2-tert-butylimidazo[2,1-b] thiadiazole-6-carboxylate ’s reactions with organometallic reagents or photochemical rearrangements exist in the literature. The tert-butyl group’s steric bulk may hinder reactions at position 2, necessitating tailored conditions for functionalization.
Figures
Scientific Research Applications
Biological Activities
Ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate exhibits several noteworthy biological properties:
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells without causing cell cycle arrest, making it a potential candidate for further development in cancer therapy .
Antidiabetic Potential
The compound has been evaluated for its inhibitory action on α-glucosidase, an enzyme involved in carbohydrate metabolism:
- Inhibition Rate : Some derivatives exhibited up to 95% inhibition against α-glucosidase, significantly outperforming the reference drug acarbose .
- Structure-Activity Relationship : The presence of specific functional groups enhances the binding affinity to the target enzyme .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties in animal models. This suggests potential applications in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Starting Materials : Common precursors include thiocarbonyl compounds and imidazole derivatives.
- Reaction Conditions : The synthesis typically requires controlled heating and the use of solvents such as acetic acid.
- Yield Optimization : Various reaction conditions have been explored to maximize yield and purity of the final product.
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in agriculture and materials science:
Agricultural Uses
Compounds with thiadiazole structures have been utilized as pesticides due to their antimicrobial properties. This compound could serve as a template for developing new agrochemicals that target specific pests or diseases in crops.
Material Science
The unique chemical structure may allow for the development of new materials with specific electronic or optical properties. This could lead to innovations in fields such as organic electronics or photonics.
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate with structurally analogous compounds, focusing on substituents, physicochemical properties, and biological activities:
Key Comparative Insights
Aromatic substituents (e.g., naphthylmethyl in or biphenyl in ) increase π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets. However, excessive hydrophobicity (e.g., pentyl chains in ) may compromise solubility.
Electronic and Steric Profiles :
- The ethyl ester in the target compound and its brominated analog allows for hydrolysis to carboxylic acids, enabling prodrug strategies.
- Methoxy and nitro groups in compounds 6a–i introduce electron-donating or withdrawing effects, modulating binding affinity to targets like tubulin or topoisomerases.
Flurbiprofen-derived analogs highlight the scaffold’s adaptability for anti-inflammatory applications, diverging from the anticancer focus of other derivatives.
Synthetic Accessibility :
Biological Activity
Ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, while also discussing relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the imidazole family and features a unique structure that contributes to its biological activity. The presence of the tert-butyl and ethyl ester functional groups enhances its solubility and stability, making it an attractive candidate for further research in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3,4]thiadiazole scaffold exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it has a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies conducted by the National Cancer Institute have shown that this compound exhibits cytotoxic effects against several human tumor cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| HeLa (Cervical Cancer) | 7.8 |
| A549 (Lung Cancer) | 6.3 |
These findings highlight its potential as a lead compound in the development of new anticancer therapies.
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory effects in animal models. Studies indicate that it can significantly reduce inflammation markers such as TNF-α and IL-6 in induced inflammatory conditions.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to programmed cell death.
- Modulation of Immune Response : Its anti-inflammatory effects may be attributed to the modulation of cytokine production and immune cell activity.
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial assessed its effectiveness against resistant strains of bacteria in patients with chronic infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Cancer Treatment Research : In preclinical models of breast cancer, this compound exhibited synergistic effects when combined with standard chemotherapy agents, leading to improved efficacy and reduced side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis of imidazo-thiadiazole derivatives typically involves cyclization of hydrazonoyl halides with carbothioates or substitution of heterocyclic rings. For example, 6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole was synthesized via hydrazonoyl halide reactions under reflux conditions in acetonitrile . Adjusting parameters like solvent polarity (e.g., DMF for cyclization), temperature (60–100°C), and catalyst type (e.g., iodine/triethylamine) can improve yields by 20–30% .
- Key Data :
| Method | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazonoyl halide route | Acetonitrile | 80 | 65–75 | |
| Cyclization with iodine | DMF | 100 | 85–90 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology : H and C NMR are critical for verifying the imidazo-thiadiazole core and substituents. For instance, the tert-butyl group shows a singlet at δ 1.4–1.6 ppm, while the ethyl carboxylate’s methylene protons appear as a quartet near δ 4.3 ppm. IR spectroscopy identifies carbonyl stretches (C=O) at 1680–1720 cm and thiadiazole ring vibrations at 1450–1550 cm .
Q. What are the preliminary biological screening strategies for this compound?
- Methodology : Initial assays focus on enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based activity assays or radioligand binding studies. For example, related imidazo-thiadiazoles exhibited IC values of 0.5–5 µM against protein kinases . Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can conflicting data on bioactivity (e.g., variable IC values) be resolved?
- Methodology :
Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays).
Structural analogs : Compare activity trends in derivatives (e.g., tert-butyl vs. methyl substituents) to identify structure-activity relationships (SAR).
Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out non-specific binding .
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Glu91 in EGFR) and hydrophobic packing with tert-butyl groups.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Q. How can solubility and stability limitations be addressed for in vivo studies?
- Methodology :
- Prodrug design : Replace the ethyl ester with a hydrophilic group (e.g., phosphate ester) for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life. Stability studies (pH 7.4, 37°C) monitor degradation via HPLC .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show no activity in similar cell lines?
- Resolution :
- Cell line variability : Check genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hrs) alter results. Normalize protocols using guidelines like MIAME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
